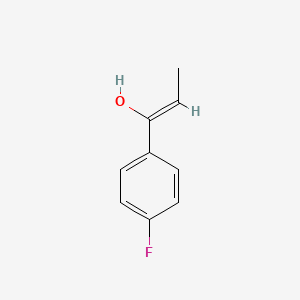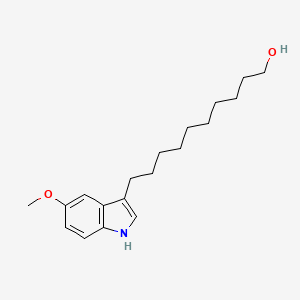
1H-Indole-3-decanol, 5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-decanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 1H-Indole-3-decanol, 5-methoxy- features a methoxy group at the 5-position and a decanol chain at the 3-position of the indole ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-3-decanol, 5-methoxy-, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . For 1H-Indole-3-decanol, 5-methoxy-, the specific starting materials and conditions would include a suitable decanal and 5-methoxyphenylhydrazine, with methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods: Industrial production of indole derivatives may involve multi-step synthesis processes, including the preparation of intermediates and final coupling reactions. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3-decanol, 5-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the decanol chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Formation of 1H-Indole-3-decanone, 5-methoxy-.
Reduction: Formation of 1H-Indole-3-decanol, 5-hydroxy-.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-decanol, 5-methoxy- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Indole-3-decanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to cellular receptors, modulate enzyme activity, or interfere with signal transduction pathways. The methoxy group and decanol chain may enhance its binding affinity and specificity for certain targets, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Methoxyindole-3-acetic acid: A derivative with similar structural features but different biological activities.
1H-Indole-3-carbaldehyde: An intermediate in the synthesis of various indole derivatives.
Uniqueness: 1H-Indole-3-decanol, 5-methoxy- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both a methoxy group and a decanol chain can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
651331-26-9 |
|---|---|
Molekularformel |
C19H29NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
10-(5-methoxy-1H-indol-3-yl)decan-1-ol |
InChI |
InChI=1S/C19H29NO2/c1-22-17-11-12-19-18(14-17)16(15-20-19)10-8-6-4-2-3-5-7-9-13-21/h11-12,14-15,20-21H,2-10,13H2,1H3 |
InChI-Schlüssel |
ZWWKNNFHRKNPKA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)
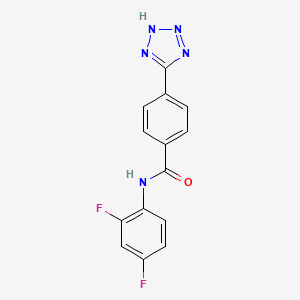
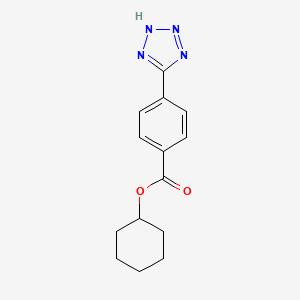
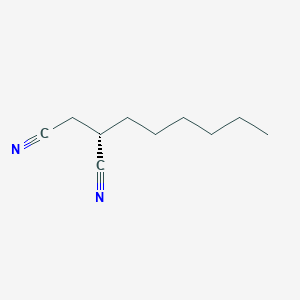
![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
![2,3,5-Trimethylbicyclo[2.2.1]heptane](/img/structure/B12524841.png)
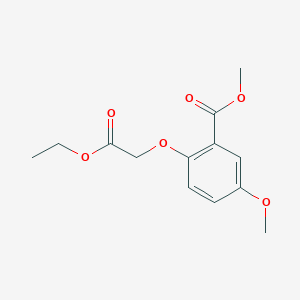
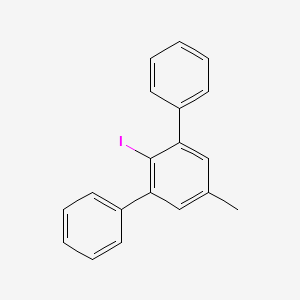
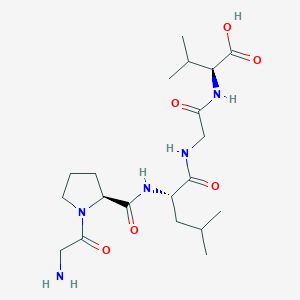
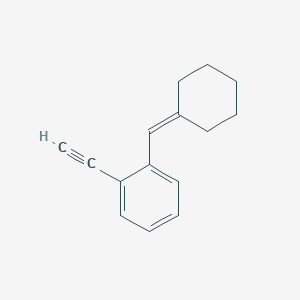
![Trimethyl{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}silane](/img/structure/B12524870.png)
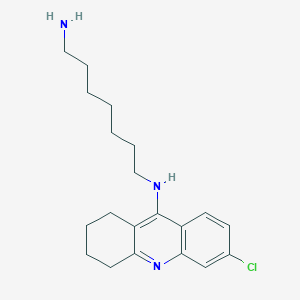
![N-[(1S,2S)-2-Hydroxycyclopentyl]-3-oxododecanamide](/img/structure/B12524875.png)
